molecular formula C9H11NO2S B14572701 Benzo[b]thiophen-6-amine, 2,3-dihydro-2-methyl-, 1,1-dioxide CAS No. 61211-49-2

Benzo[b]thiophen-6-amine, 2,3-dihydro-2-methyl-, 1,1-dioxide

Cat. No.: B14572701
CAS No.: 61211-49-2
M. Wt: 197.26 g/mol
InChI Key: SCOFGYOLDJCTEK-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-6-amine, 2,3-dihydro-2-methyl-, 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiophenes. This compound is characterized by a benzene ring fused to a thiophene ring, with an amine group at the 6th position, a methyl group at the 2nd position, and a 1,1-dioxide functional group. The unique structure of this compound makes it an important intermediate in organic synthesis and a potential candidate for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophen-6-amine, 2,3-dihydro-2-methyl-, 1,1-dioxide can be achieved through several methods. One efficient method involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This method provides high yields and excellent enantioselectivities (up to 99% yield and >99% ee) under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. The use of chiral ferrocenyl phosphine ligands has been shown to enhance the efficiency and selectivity of the reaction, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-6-amine, 2,3-dihydro-2-methyl-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts (e.g., Rhodium complexes), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions typically occur under mild to moderate conditions, ensuring high selectivity and yield .

Major Products

The major products formed from these reactions include chiral 2,3-dihydro-benzo[b]thiophene derivatives, sulfoxides, and sulfones. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Benzo[b]thiophen-6-amine, 2,3-dihydro-2-methyl-, 1,1-dioxide has significant applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzo[b]thiophen-6-amine, 2,3-dihydro-2-methyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as a TACE inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of pro-TNF-α to its active form. This inhibition can reduce inflammation and has potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives, such as:

  • 2,3-dihydro-benzo[b]thiophene 1,1-dioxide
  • 2,3-dihydroraloxifene
  • NSC-380292

Uniqueness

Benzo[b]thiophen-6-amine, 2,3-dihydro-2-methyl-, 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high enantioselectivity and efficiency in catalytic reactions make it a valuable compound in both research and industrial applications .

Properties

CAS No.

61211-49-2

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

2-methyl-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine

InChI

InChI=1S/C9H11NO2S/c1-6-4-7-2-3-8(10)5-9(7)13(6,11)12/h2-3,5-6H,4,10H2,1H3

InChI Key

SCOFGYOLDJCTEK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(S1(=O)=O)C=C(C=C2)N

Origin of Product

United States

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